

Application Notes and Protocols: GSK2256294A for In Vivo Mouse Models

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Compound of Interest

Compound Name: GSK2256294A

Cat. No.: B607787

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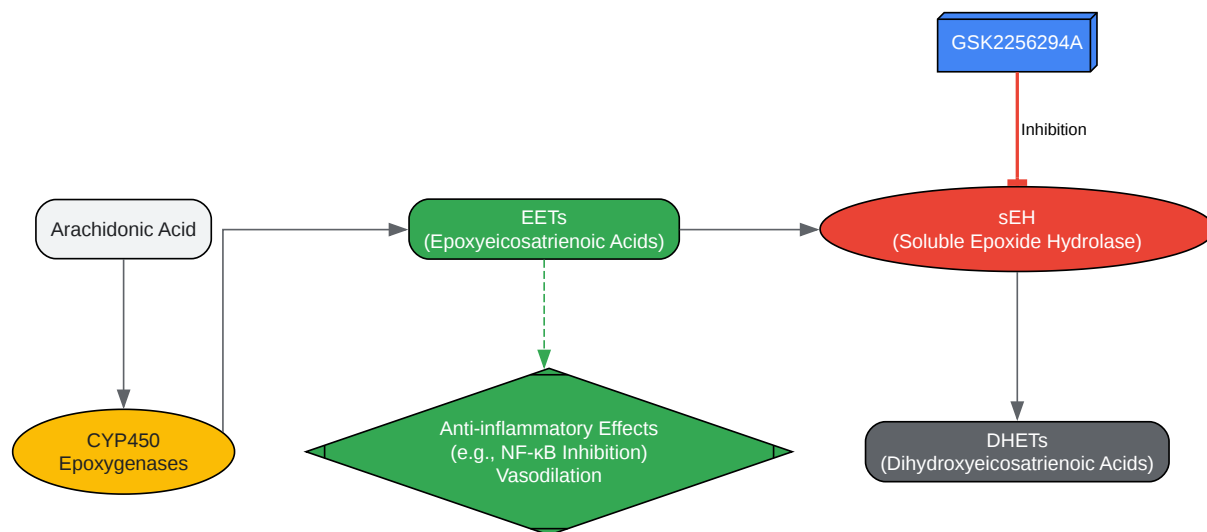
Audience: Researchers, scientists, and drug development professionals.

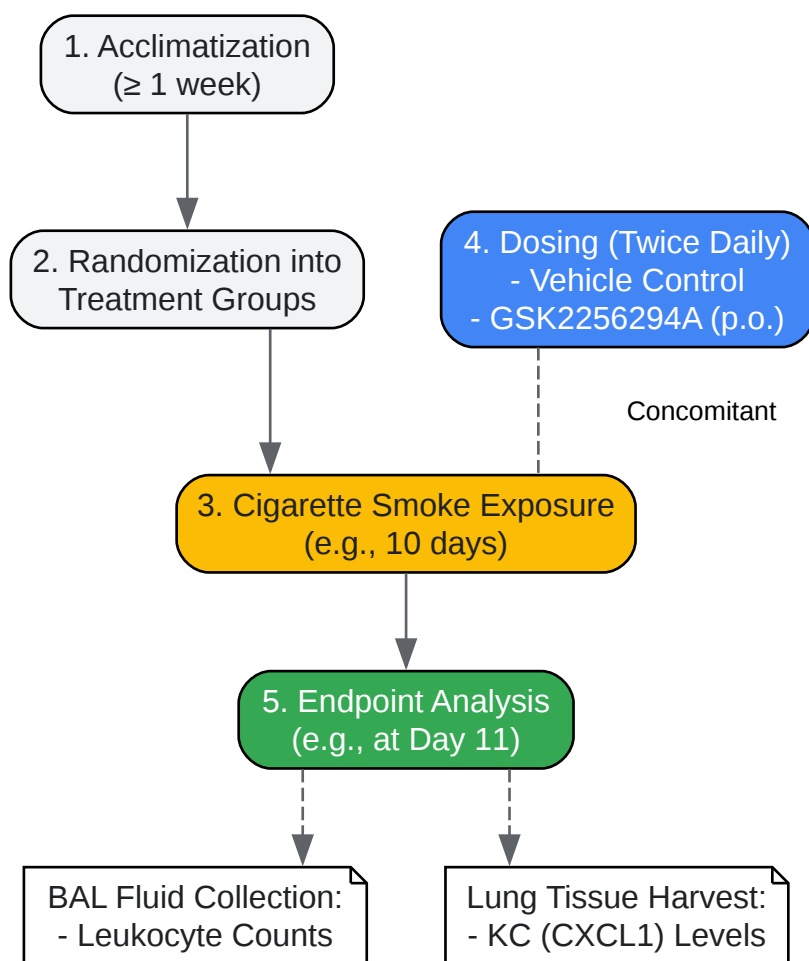
Introduction

GSK2256294A is a potent, selective, and orally active inhibitor of the enzyme soluble epoxide hydrolase (sEH).[1][2] The sEH enzyme is responsible for the metabolic degradation of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with a range of beneficial physiological effects.[2][3] By inhibiting sEH, **GSK2256294A** increases the bioavailability of EETs, which are known to possess anti-inflammatory, vasodilatory, and cytoprotective properties.[3][4][5] This mechanism makes **GSK2256294A** a valuable tool for investigating the role of the EET/sEH pathway in various disease models and a potential therapeutic agent for conditions such as chronic obstructive pulmonary disease (COPD), cardiovascular disease, and inflammation.[1][4][6] Preclinical studies in mouse models have demonstrated its efficacy in attenuating inflammation.[4][5]

Mechanism of Action

GSK2256294A selectively inhibits soluble epoxide hydrolase (sEH), preventing the hydrolysis of EETs into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[3][7] The resulting increase in endogenous EET levels enhances their beneficial downstream effects, which include the inhibition of the NF- κ B (nuclear factor kappa B) signaling pathway, a key regulator of inflammation.[5][7][8] **GSK2256294A** is a potent inhibitor of recombinant human, rat, and murine sEH with IC₅₀ values of 27 pM, 61 pM, and 189 pM, respectively.[1][9]





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- To cite this document: BenchChem. [Application Notes and Protocols: GSK2256294A for In Vivo Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607787#gsk2256294a-in-vivo-dosing-for-mouse-models]

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